(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate
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Overview
Description
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is an organic compound with a complex structure that includes multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions.
Industry
Industrially, the compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Geranyl acetate: Similar in structure but with an acetate group instead of a 2-methylcrotonate group.
Linalyl acetate: Another ester with a similar backbone but different ester group.
Citronellyl acetate: Similar structure with a citronellyl group.
Uniqueness
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
93981-55-6 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10-,14-6+ |
InChI Key |
OGHBUHJLMHQMHS-FVJRQPFYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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